N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-)

Description

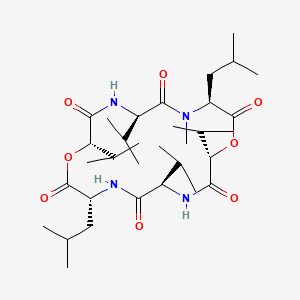

N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) (CAS: 2900-38-1) is a cyclic depsipeptide characterized by alternating L- and D-configured amino acid residues, including leucine (Leu), valine (Val), and hydroxymethylbutyrate (Hmb). Structurally, it features a 12-membered macrocyclic ring formed by two Leu, two Val, and two Hmb units, with stereochemical complexity arising from the D/L configuration of residues. This compound is synthesized via cyclization under high-dilution conditions, often employing coupling agents like diphenylphosphoryl azide (DPPA) to minimize intermolecular reactions .

Properties

IUPAC Name |

(3S,6R,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFMWZBFYMHHDB-PXCGUVFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the linear peptide chain, cyclization is achieved through the formation of an amide bond between the N-terminal and C-terminal residues.

Industrial Production Methods

Industrial production of N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide structure.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.

Industry: Utilized in the development of novel materials and bioactive compounds.

Mechanism of Action

The mechanism of action of N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Depsipeptides with Alternating D/L Residues

Enniatin B (CAS: 11113-62-5) shares structural motifs with the target compound, including a cyclic hexadepsipeptide framework with D-Hmb and L-Val residues. However, Enniatin B lacks Leu residues and instead incorporates three D-Hmb and three L-Val units, resulting in a smaller 18-membered ring.

Grizelimycin (CAS: 26034-16-2) is another N-methylated cyclic peptide but features a larger 24-membered ring with additional residues like threonine (Thr) and proline (Pro). Its bioactivity against Mycobacterium tuberculosis is attributed to its ability to inhibit DNA gyrase, a mechanism distinct from the target compound’s putative roles .

Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-gln)Thz]

This thiazole-containing cyclic peptide (synthesized via azide coupling) shares Leu and Val residues with the target compound but incorporates thiazole (Thz) rings, which enhance stability and confer anticancer activity (e.g., inhibition of A-549 lung cancer cells at 10–30 μg/mL). The absence of Hmb and N-methylation in this compound reduces its metabolic stability compared to N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) .

Functional and Metabolic Comparisons

Influence of Leu, Val, and Hmb on Bioactivity

Studies on spiramycin biosynthesis demonstrate that Leu and Val residues regulate acyltransferase activity, influencing the production of specific acylated derivatives. For example, Leu supplementation increases isovaleryl-spiramycin yields by 41–50%, while Val enhances sugar consumption rates and pyruvate carboxylase activity. These findings suggest that the Leu/Val composition in N-Methylcyclo(L-Leu-L-Hmb-D-Val-D-Leu-L-Hmb-L-Val-) may similarly modulate enzymatic interactions or substrate specificity in biological systems .

Methylation and Stereochemical Effects

N-Methylation in cyclic peptides like cyclo Leu-N-Me-Val-D-Leu-D-His(Boc)-3,3-Diphe-D-Ala (Compound 7) improves membrane permeability and bioavailability. The D-configured residues in the target compound likely enhance proteolytic resistance, akin to observations in other D/L hybrid cyclic peptides .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.